(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] involves the reaction of ruthenium trichloride with ®-(+)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl (H8-binap) in the presence of dimethylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the effectiveness of the catalyst in subsequent applications .
Analyse Chemischer Reaktionen
Types of Reactions
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] primarily undergoes catalytic reactions, including:
Hydrogenation: This compound is widely used in the hydrogenation of various substrates, including alkenes, ketones, and imines.
Asymmetric Catalysis: It is particularly effective in asymmetric hydrogenation, leading to the formation of chiral products with high enantiomeric excess.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas is commonly used as the reducing agent.
Asymmetric Catalysis: The presence of chiral ligands, such as H8-binap, is essential for achieving high enantioselectivity.
Major Products
The major products of these reactions are chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. The chiral H8-binap ligand plays a crucial role in determining the enantioselectivity of the reaction by creating a chiral environment around the ruthenium center . This allows for the selective formation of one enantiomer over the other, which is essential in asymmetric catalysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-[(RuCl(BINAP))2(μ-Cl)3][NH2Me2]: This compound is similar but uses BINAP instead of H8-binap as the chiral ligand.
®-Ru(OAc)2(H8-binap): Another ruthenium complex with H8-binap, used in different catalytic applications.
®-RuCl(p-cymene)(H8-binap)]Cl: A related compound with p-cymene as an additional ligand.
Uniqueness
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The use of H8-binap as a ligand provides a distinct chiral environment that enhances the selectivity and reactivity of the catalyst .
Eigenschaften
CAS-Nummer |
944451-12-1 |
---|---|
Molekularformel |
C90H88Cl5NP4Ru2 |
Molekulargewicht |
1687.0 g/mol |
IUPAC-Name |
dichlororuthenium;dimethylazanium;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;chloride |
InChI |
InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
VHWUKCMTKLMMGR-UHFFFAOYSA-J |
SMILES |
CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Kanonische SMILES |
C[NH2+]C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru]Cl.Cl[Ru]Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.